molecular formula C8H17Cl2NO2 B1201581 Diisopropylammonium dichloroacetate CAS No. 660-27-5

Diisopropylammonium dichloroacetate

Cat. No. B1201581
CAS RN: 660-27-5
M. Wt: 230.13 g/mol
InChI Key: ILKBHIBYKSHTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diisopropylammonium dichloroacetate involves direct reaction in ether using dichloroacetate and diisopropylamine as raw materials. This method simplifies the operation, facilitates easy production, and results in high yield and quality, with yields reaching up to 92.5% based on dichloroacetate (Chen Guang-ping, 2004).

Molecular Structure Analysis

Diisopropylammonium salts, including diisopropylammonium dichloroacetate, have been studied for their ferroelectric properties and molecular structure. These salts can crystallize in different structures depending on conditions, showcasing the versatility and complexity of their molecular framework. For instance, diisopropylammonium chloride shows the highest ferroelectric phase transition temperature among molecule-based ferroelectrics, suggesting a similar potential for diisopropylammonium dichloroacetate in terms of its structural dynamics and phase transition capabilities (D. Fu et al., 2011).

Chemical Reactions and Properties

Diisopropylammonium dichloroacetate exhibits significant chemical reactions, particularly in its interaction with glucose and fat metabolism in diabetic tissue. It has been found to stimulate glucose oxidation in diabetic muscle in vitro and inhibit fatty acid oxidation in isolated diaphragms from diabetic rats. These reactions highlight the compound's active involvement in metabolic processes, providing insight into its chemical properties and potential therapeutic applications (P. Stacpoole & J. Felts, 1971).

Physical Properties Analysis

The physical properties of diisopropylammonium dichloroacetate, such as solubility and distribution coefficient, have been characterized using nonaqueous titration methods and the modified Fujiwara colorimetric method. These studies provide essential data for understanding the compound's behavior in different environments and its solubility in various solvents, critical for its application in synthesis and potential pharmaceutical formulations (G. Crevar & R. W. Goettsch, 1966).

Chemical Properties Analysis

The chemical properties of diisopropylammonium dichloroacetate, particularly in relation to its mutagenicity, have been explored to understand its safety profile and potential risks. Studies have shown that diisopropylamine dichloroacetate demonstrates mutagenicity in the Ames Salmonella/mammalian microsome mutagenicity test, indicating a need for caution in its use and further investigation into its long-term effects (M. Gelernt & V. Herbert, 1982).

Scientific Research Applications

General Scientific Applications

  • Field : Organic Chemistry
  • Application Summary : DIPDA is an organic compound commonly used as a catalyst and ligand for organic reactions . It comprises two isopropyl groups and two chlorine atoms, functioning as a quaternary ammonium salt .
  • Methods of Application : It can promote various organic chemical reactions, such as olefin addition, carbonylation reaction, and asymmetric catalytic reaction .

Cancer Research

  • Field : Oncology
  • Application Summary : An extensive body of literature describes the anticancer property of dichloroacetate (DCA), a compound related to DIPDA . DCA has been tested in several cancer models and has shown efficiency in cancer therapy .
  • Methods of Application : DCA has been coadministered with conventional chemotherapy, radiotherapy, other drugs, or natural compounds in several cancer models . New drug delivery systems and multi-action compounds containing DCA and other drugs have been tested .

Antibacterial Agent

  • Field : Pharmaceutical
  • Application Summary : DIPDA is an effective antibacterial agent that can be used to treat various infections caused by bacteria .
  • Methods of Application : It can be used in the treatment of wound infections, oral infections, respiratory infections, and skin infections .

Cell-Cycle Profiles in Glioblastoma Cells

  • Field : Oncology
  • Application Summary : Dichloroacetate, a compound related to DIPDA, has been used in the treatment of glioblastoma cells .
  • Methods of Application : After 24 hours of treatment with 25 mmol/L dichloroacetate, there was a change in the cell-cycle profiles of all tested glioblastoma cells .
  • Results or Outcomes : There was a slight increase (not significant) in the cells in G2–M phase in U87 and U251 cells and a 1.2-fold increase (P . 0.001) in RN1 cells .

Biochemical Assay Reagent

  • Field : Biochemistry
  • Application Summary : DIPDA is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application : The specific methods of application would depend on the particular biochemical assay being conducted .
  • Results or Outcomes : The specific results or outcomes would depend on the particular biochemical assay being conducted. Unfortunately, no specific quantitative data or statistical analyses were found in the sources .

Antibacterial Agent

  • Field : Pharmaceutical
  • Application Summary : DIPDA is an effective antibacterial agent that can be used to treat various infections caused by bacteria .
  • Methods of Application : It can be used in the treatment of wound infections, oral infections, respiratory infections, and skin infections .
  • Results or Outcomes : The specific results or outcomes would depend on the particular infection being treated. Unfortunately, no specific quantitative data or statistical analyses were found in the sources .

Safety And Hazards

When handling Diisopropylammonium dichloroacetate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2-dichloroacetic acid;N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKBHIBYKSHTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C.C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060962
Record name Acetic acid, dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1)
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Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylammonium dichloroacetate

CAS RN

660-27-5
Record name Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylamine dichloroacetate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1)
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Record name Acetic acid, dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropylammonium dichloroacetate
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Record name DIISOPROPYLAMMONIUM DICHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
PW Stacpoole, JM Felts - Metabolism, 1970 - Elsevier
Diisopropylammonium dichloroacetate (DIPA) was found to exert a significant and prolonged hypoglycemic effect in alloxan diabetic rats, but did not alter blood sugar levels of normal …
Number of citations: 84 www.sciencedirect.com
PW Stacpoole, JM Felts - Metabolism, 1971 - Elsevier
Diisopropylammonium dichloroacetate (DIPA) is known to produce a significant and prolonged hypoglycemic effect in alloxan-diabetic but not in normal rats. The active component of …
Number of citations: 34 www.sciencedirect.com
PW Stacpoole - Metabolism, 1989 - Elsevier
… the pharmacologic and therapeutic effects of diisopropylammonium dichloroacetate (DIPA) … Diisopropylammonium dichloroacetate: Regulation of metabolic intermediates in muscle of …
Number of citations: 654 www.sciencedirect.com
EA Yount, RA Harris - Metabolism, 1981 - Elsevier
… the pharmacologic and therapeutic effects of diisopropylammonium dichloroacetate (DIPA) … Stimulation of radioactive diisopropylammonium dichloroacetate incorporation into nucleic …
Number of citations: 157 www.sciencedirect.com
GE Crevar, RW Goettsch - Journal of Pharmaceutical Sciences, 1966 - Elsevier
… of two analytical procedures for the assay of diisopropylammonium dichloroacetate: … (12) was utiliLed for the analysis of diisopropylammonium dichloroacetate. Each milliliter of 0.1 N …
Number of citations: 2 www.sciencedirect.com
HL Eichner, PW Stacpoole, PH Forsham - Diabetes, 1974 - Am Diabetes Assoc
… 10Stacpoole, PW, and Felts, JM: Diisopropylammonium dichloroacetate: Regulation of metabolic … and therapeutic effects of diisopropylammonium dichloroacetate (DIPA). J. Clin. …
Number of citations: 34 diabetesjournals.org
PW STACPOOLE - The Journal of Clinical Pharmacology and …, 1969 - Wiley Online Library
(DIPA) 41< was synthesized in 1952 by Krebs and Krebs subsequent to the discovery, isolation, and synthesis of Vitamin B15 (d-gluconodimethylaminoacetate; pangamic acid) by …
Number of citations: 56 accp1.onlinelibrary.wiley.com
JM Yang, WE Woods, TJ Weckman… - General …, 1988 - uknowledge.uky.edu
… (1965) Synthesis of diisopropylammonium dichloroacetate and a study of its … (1963) Pharmacology of diisopropylammonium dichloroacetate. ArzneimittelForsch. 13, 109-…
Number of citations: 5 uknowledge.uky.edu
E Skovorodin, G Bronnikova, G Bazekin… - Veterinary …, 2019 - ncbi.nlm.nih.gov
… Diisopropylammonium dichloroacetate is similar to its chemical nature and pharmacological activity to pangamic acid, having a lipotropic effect. It improves the antitoxic liver function …
Number of citations: 34 www.ncbi.nlm.nih.gov
R Santi, C AR - Minerva Medica, 1960 - europepmc.org
[Pharmacological action of diisopropylammonium dichloroacetate (DIEDI)]. - Abstract - Europe PMC … [Pharmacological action of diisopropylammonium dichloroacetate (DIEDI)] …
Number of citations: 8 europepmc.org

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